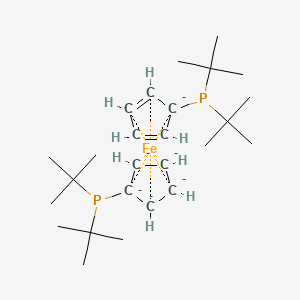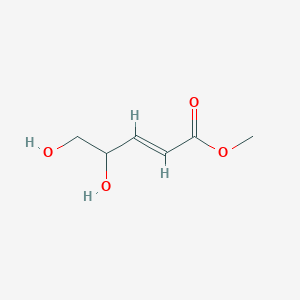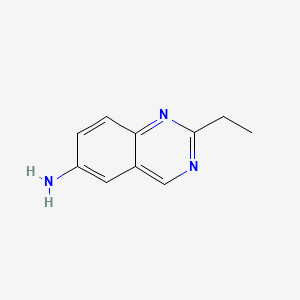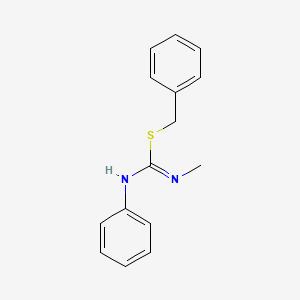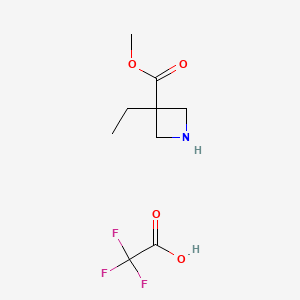
Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles, known for their strained ring structure, which imparts unique reactivity. Trifluoroacetic acid, on the other hand, is a strong organic acid widely used in organic synthesis due to its ability to stabilize intermediates and enhance reaction rates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diester, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate ring closure.
For the preparation of the compound in combination with 2,2,2-trifluoroacetic acid, the azetidine derivative can be treated with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst. This step ensures the incorporation of the trifluoroacetyl group, enhancing the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid involves scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to maintain consistent reaction conditions and optimize production efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol or other reduced forms.
Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the trifluoroacetyl group with the nucleophile’s functional group.
科学研究应用
Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The trifluoroacetyl group enhances the compound’s binding affinity and stability, facilitating its interaction with target molecules.
相似化合物的比较
Similar Compounds
Methyl 3-ethylazetidine-3-carboxylate: Lacks the trifluoroacetyl group, resulting in different reactivity and stability.
2,2,2-Trifluoroacetic acid: A simpler structure without the azetidine ring, primarily used as a reagent in organic synthesis.
Ethyl 3-azetidinecarboxylate: Similar azetidine structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is unique due to the combination of the strained azetidine ring and the electron-withdrawing trifluoroacetyl group. This dual functionality imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.
属性
分子式 |
C9H14F3NO4 |
|---|---|
分子量 |
257.21 g/mol |
IUPAC 名称 |
methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-3-7(4-8-5-7)6(9)10-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) |
InChI 键 |
IPUYWCARVBHVCN-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



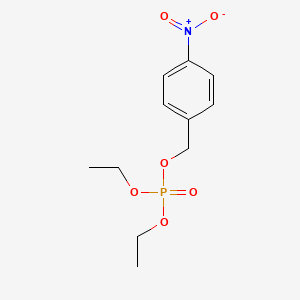
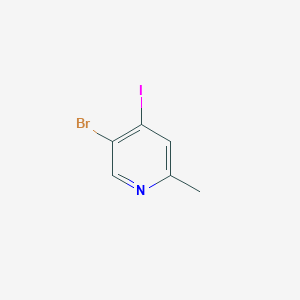

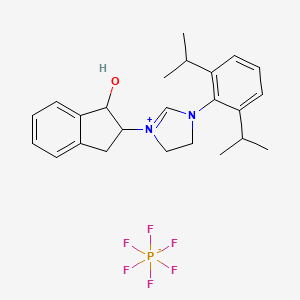
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
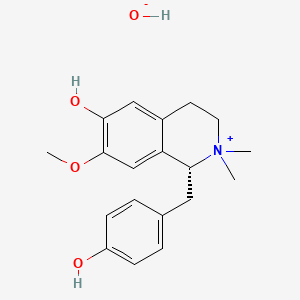
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
